

3-(2-Methylpyrimidin-4-yl)aniline molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Methylpyrimidin-4-yl)aniline

Cat. No.: B1333641

[Get Quote](#)

An in-depth technical guide on the molecular structure and conformation of **3-(2-Methylpyrimidin-4-yl)aniline**, tailored for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of **3-(2-Methylpyrimidin-4-yl)aniline**, a heterocyclic aromatic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules and computational chemistry methodologies to provide a comprehensive overview. The guide covers the molecule's structural identification, predicted physicochemical properties, conformational analysis based on theoretical calculations, and expected spectroscopic signatures. Detailed experimental and computational protocols are provided to serve as a framework for further research and characterization of this and similar compounds.

Introduction

3-(2-Methylpyrimidin-4-yl)aniline is a biaryl amine featuring a pyrimidine ring linked to an aniline moiety. This structural motif is of significant interest in drug discovery, as the pyrimidine and aniline components can engage in various interactions with biological targets. The 2-methyl group on the pyrimidine ring and the meta-amino group on the phenyl ring influence the molecule's overall geometry, electronic properties, and potential for intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational flexibility is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Molecular Structure and Identification

The core structure of **3-(2-Methylpyrimidin-4-yl)aniline** consists of a 2-methylpyrimidine ring connected to a phenyl ring at the 4-position of the pyrimidine and the 3-position of the aniline.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	3-(2-Methylpyrimidin-4-yl)aniline	N/A
CAS Number	175201-90-8	[1]
Molecular Formula	C ₁₁ H ₁₁ N ₃	[1]
Molecular Weight	185.23 g/mol	[1]
SMILES	<chem>Cc1ncc(nc1)c2cccc(c2)N</chem>	N/A
InChI	InChI=1S/C11H11N3/c1-8-13-7-6-11(14-8)9-4-2-3-10(12)5-9/h2-7H,12H2,1H3	N/A

```
digraph "3-(2-Methylpyrimidin-4-yl)aniline" {  
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];  
node [shape=plaintext, fontname="Arial", fontsize=12];  
edge [fontname="Arial", fontsize=10];
```

```
// Define nodes for atoms  
N1 [label="N", pos="0.5,1.2!"];  
C2 [label="C", pos="-0.5,0.6!"];  
N3 [label="N", pos="-0.5,-0.6!"];  
C4 [label="C", pos="0.5,-1.2!"];  
C5 [label="C", pos="1.5,-0.6!"];  
C6 [label="C", pos="1.5,0.6!"];  
C_Me [label="C", pos="-1.6,1.2!"];  
H_Me1 [label="H", pos="-2.0,1.8!"];  
H_Me2 [label="H", pos="-2.2,0.8!"];  
H_Me3 [label="H", pos="-1.4,1.8!"];
```

```
H5[label="H", pos="2.3,-1.0!"];
H6[label="H", pos="2.3,1.0!"];
C1_ph [label="C", pos="0.5,-2.6!"];
C2_ph [label="C", pos="-0.5,-3.4!"];
C3_ph [label="C", pos="-0.5,-4.8!"];
C4_ph [label="C", pos="0.5,-5.6!"];
C5_ph [label="C", pos="1.5,-4.8!"];
C6_ph [label="C", pos="1.5,-3.4!"];
H2_ph [label="H", pos="-1.3,-2.9!"];
H4_ph [label="H", pos="0.5,-6.4!"];
H5_ph [label="H", pos="2.3,-5.3!"];
H6_ph [label="H", pos="2.3,-2.9!"];
N_amine [label="N", pos="-1.6,-5.6!"];
H_N1 [label="H", pos="-2.2,-5.2!"];
H_N2 [label="H", pos="-1.8,-6.4!];
```

```
// Define bonds
```

```
C2 -- N1;
N1 -- C6;
C6 -- C5;
C5 -- C4;
C4 -- N3;
N3 -- C2;
C2 -- C_Me;
C_Me -- H_Me1;
C_Me -- H_Me2;
C_Me -- H_Me3;
C5 -- H5;
C6 -- H6;
C4 -- C1_ph;
C1_ph -- C2_ph;
C2_ph -- C3_ph;
C3_ph -- C4_ph;
C4_ph -- C5_ph;
C5_ph -- C6_ph;
C6_ph -- C1_ph;
```

```
C2_ph -- H2_ph;  
C4_ph -- H4_ph;  
C5_ph -- H5_ph;  
C6_ph -- H6_ph;  
C3_ph -- N_amine;  
N_amine -- H_N1;  
N_amine -- H_N2;  
  
// Double bonds  
edge [style=double];  
N1 -- C6;  
C5 -- C4;  
N3 -- C2;  
C1_ph -- C2_ph;  
C3_ph -- C4_ph;  
C5_ph -- C6_ph;  
}
```

Figure 1: Molecular structure of **3-(2-Methylpyrimidin-4-yl)aniline**.

Physicochemical Properties

The physicochemical properties of **3-(2-Methylpyrimidin-4-yl)aniline** are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Method
LogP	2.1	XLogP3
Topological Polar Surface Area (TPSA)	51.8 Å ²	Cactvs
Hydrogen Bond Donors	1	Cactvs
Hydrogen Bond Acceptors	3	Cactvs
Rotatable Bonds	1	Cactvs

Note: These values are computationally predicted and have not been experimentally verified.

Molecular Conformation

The conformation of **3-(2-Methylpyrimidin-4-yl)aniline** is primarily defined by the dihedral angle between the pyrimidine and aniline rings. This rotation around the C4-C1' single bond determines the relative orientation of the two aromatic systems and is influenced by steric hindrance and electronic effects.

Conformational Analysis via Computational Chemistry

Due to the absence of experimental crystallographic data for **3-(2-Methylpyrimidin-4-yl)aniline**, Density Functional Theory (DFT) calculations are the preferred method for predicting its low-energy conformations. A relaxed dihedral scan can be performed to map the potential energy surface as a function of the inter-ring dihedral angle.

For analogous biaryl systems, the lowest energy conformation is typically non-planar, with a dihedral angle ranging from 20° to 50°. This twist minimizes steric repulsion between the ortho hydrogens of the two rings while maintaining a degree of π -conjugation. For **3-(2-Methylpyrimidin-4-yl)aniline**, a similar twisted conformation is expected to be the most stable.

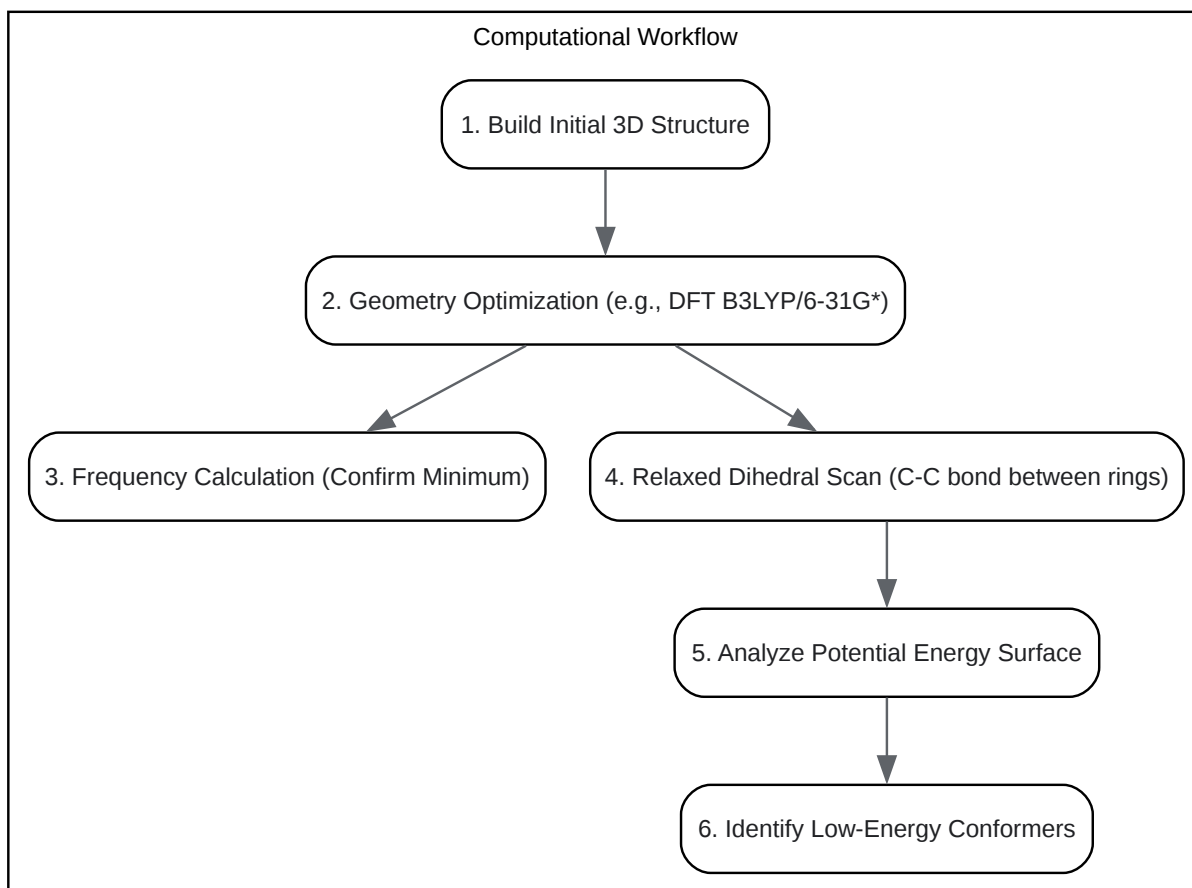
Table 3: Predicted Conformational Data (Illustrative)

Parameter	Predicted Value	Significance
Dihedral Angle (N3-C4-C1'-C6')	30-40°	Represents the twist between the pyrimidine and aniline rings.
C4-C1' Bond Length	~1.48 Å	Typical sp ² -sp ² carbon-carbon single bond length.

Note: These values are illustrative and based on DFT calculations of similar biaryl compounds. Specific values for the title compound would require dedicated computational studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol: Computational Conformational Analysis

The following protocol outlines a standard procedure for the computational analysis of **3-(2-Methylpyrimidin-4-yl)aniline**'s conformation.



[Click to download full resolution via product page](#)

Figure 2: Workflow for computational conformational analysis.

Protocol Details:

- Software: Gaussian, ORCA, or similar computational chemistry software.
- Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost.
- Functional and Basis Set: A common choice is the B3LYP functional with a 6-31G* basis set for initial geometry optimization and dihedral scans.^{[2][3]} For higher accuracy, a larger basis set such as 6-311++G(d,p) can be used for single-point energy calculations on the optimized geometries.^[3]
- Procedure:

- An initial 3D structure of **3-(2-Methylpyrimidin-4-yl)aniline** is constructed.
- A full geometry optimization is performed to find a local minimum on the potential energy surface.
- A frequency calculation is then carried out to ensure the optimized structure is a true minimum (i.e., no imaginary frequencies).
- A relaxed potential energy scan is performed by systematically varying the dihedral angle between the pyrimidine and aniline rings (e.g., in 10° or 15° increments from 0° to 180°), allowing all other geometric parameters to relax at each step.
- The resulting energy profile is plotted to identify the global and local energy minima, which correspond to the most stable conformations.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation of organic molecules. While experimental spectra for **3-(2-Methylpyrimidin-4-yl)aniline** are not readily available, its expected spectral features can be predicted based on the analysis of structurally related compounds.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of **3-(2-Methylpyrimidin-4-yl)aniline** would provide detailed information about its chemical environment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Pyrimidine-H5	~7.3	~120
Pyrimidine-H6	~8.7	~157
Methyl-H	~2.6	~25
Aniline-H2'	~7.5	~115
Aniline-H4'	~6.8	~118
Aniline-H5'	~7.2	~130
Aniline-H6'	~7.4	~114
Amine-H	~3.8 (broad)	N/A

Note: These are estimated chemical shifts based on data from similar pyrimidine and aniline derivatives. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **3-(2-Methylpyrimidin-4-yl)aniline** would show characteristic absorption bands corresponding to the vibrations of its functional groups.

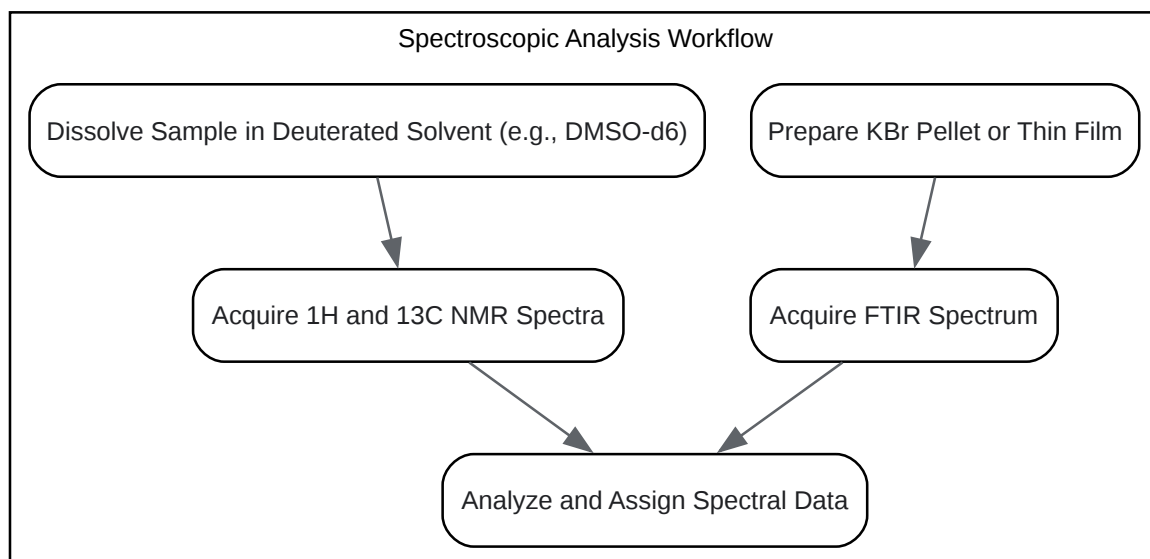
Table 5: Predicted IR Absorption Bands (Illustrative)

Wavenumber (cm^{-1})	Vibration
3450-3300	N-H stretching (amine)
3100-3000	Aromatic C-H stretching
2950-2850	Aliphatic C-H stretching (methyl)
1620-1580	C=N and C=C stretching (aromatic rings)
1620-1560	N-H bending (amine)
1370-1350	C-N stretching

Note: These are expected ranges for the principal IR absorption bands.

Experimental Protocol: Spectroscopic Analysis

The following outlines standard protocols for acquiring NMR and IR spectra.



[Click to download full resolution via product page](#)

Figure 3: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

FTIR Spectroscopy Protocol:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Synthesis

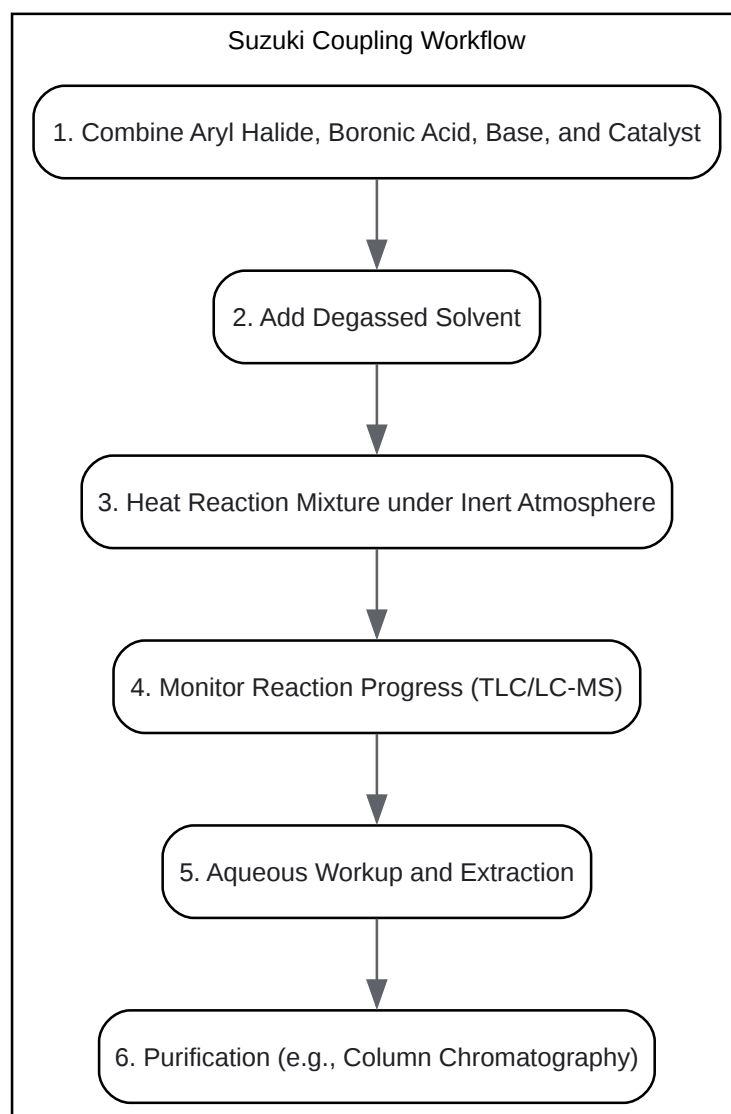
The synthesis of **3-(2-Methylpyrimidin-4-yl)aniline** can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of C-C bonds between aromatic rings.

Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of 4-chloro-2-methylpyrimidine with 3-aminophenylboronic acid or its corresponding ester.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the synthesis of **3-(2-Methylpyrimidin-4-yl)aniline**.



[Click to download full resolution via product page](#)

Figure 4: General workflow for Suzuki-Miyaura coupling.

Protocol Details:

- Reagents and Materials: 4-chloro-2-methylpyrimidine, 3-aminophenylboronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$), a base (e.g., K_2CO_3 or Cs_2CO_3), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene).^{[1][5]}
- Procedure:

- To a reaction vessel, add 4-chloro-2-methylpyrimidine (1.0 eq), 3-aminophenylboronic acid (1.1-1.5 eq), the base (2-3 eq), and the palladium catalyst (1-5 mol%).
- The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
- Degassed solvent is added via syringe.
- The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours, with the progress monitored by TLC or LC-MS.
- Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of **3-(2-Methylpyrimidin-4-yl)aniline**. While direct experimental data is limited, a combination of data from analogous structures and established computational and experimental protocols allows for a detailed characterization of this molecule. The provided information serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation and utilization of this compound in the design of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. growingscience.com [growingscience.com]
- 5. 4-Chloro-N-(pyrimidin-2-yl)aniline - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [3-(2-Methylpyrimidin-4-yl)aniline molecular structure and conformation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333641#3-2-methylpyrimidin-4-yl-aniline-molecular-structure-and-conformation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com